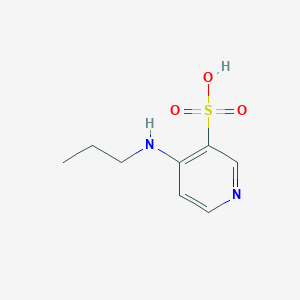

4-(Propylamino)pyridine-3-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O3S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

4-(propylamino)pyridine-3-sulfonic acid |

InChI |

InChI=1S/C8H12N2O3S/c1-2-4-10-7-3-5-9-6-8(7)14(11,12)13/h3,5-6H,2,4H2,1H3,(H,9,10)(H,11,12,13) |

InChI Key |

ULBYHRQTBCGYAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=NC=C1)S(=O)(=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques for Pyridinesulfonic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, offering precise insights into the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy for Ligand Environments

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 4-(Propylamino)pyridine-3-sulfonic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the propylamino side chain.

The aromatic region would display signals for the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-donating amino group at the C-4 position and the electron-withdrawing sulfonic acid group at the C-3 position. The proton at the C-2 position is anticipated to appear as a doublet, coupled to the proton at C-6. The proton at C-5 is expected to be a doublet of doublets, coupled to both the C-6 proton and the amino proton. The C-6 proton would likely present as a doublet.

The propylamino group will show characteristic signals in the aliphatic region of the spectrum. The methylene (B1212753) group attached to the nitrogen (N-CH₂) will be a triplet, coupled to the adjacent methylene group. The central methylene group (-CH₂-) will appear as a multiplet (sextet), being coupled to the two adjacent methylene and methyl groups. The terminal methyl group (-CH₃) will be a triplet, coupled to the adjacent methylene group. The proton on the amino group (NH) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Pyridine) | 8.0 - 8.2 | d |

| H-5 (Pyridine) | 6.5 - 6.7 | dd |

| H-6 (Pyridine) | 8.3 - 8.5 | d |

| NH (Amino) | Variable | br s |

| N-CH₂ (Propyl) | 3.1 - 3.3 | t |

| -CH₂- (Propyl) | 1.6 - 1.8 | m (sextet) |

| -CH₃ (Propyl) | 0.9 - 1.1 | t |

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Assignments

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum will show eight distinct signals, corresponding to the five carbon atoms of the pyridine ring and the three carbon atoms of the propyl group.

The chemical shifts of the pyridine carbons are significantly affected by the substituents. The carbon atom bearing the sulfonic acid group (C-3) is expected to be downfield shifted. Conversely, the carbon attached to the amino group (C-4) will be shifted upfield due to the electron-donating nature of nitrogen. The remaining pyridine carbons (C-2, C-5, and C-6) will have chemical shifts influenced by their position relative to the two substituents. The carbon atoms of the propyl group will appear in the aliphatic region of the spectrum, with their chemical shifts decreasing as the distance from the electronegative nitrogen atom increases. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~145 |

| C-3 (Pyridine) | ~135 |

| C-4 (Pyridine) | ~155 |

| C-5 (Pyridine) | ~108 |

| C-6 (Pyridine) | ~150 |

| N-CH₂ (Propyl) | ~45 |

| -CH₂- (Propyl) | ~22 |

| -CH₃ (Propyl) | ~11 |

Advanced 2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would confirm the coupling between the adjacent protons on the pyridine ring and the sequential coupling within the propyl group.

An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the propylamino side chain to the pyridine ring. For instance, a correlation would be expected between the N-CH₂ protons of the propyl group and the C-4 carbon of the pyridine ring, confirming the point of attachment. Correlations between the pyridine protons and the various pyridine carbons would further solidify the assignment of the aromatic signals.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C=N bonds.

The N-H stretching vibration of the secondary amine is expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid group are strong and typically appear in the ranges of 1340-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The S-O stretching vibration is typically observed around 800-900 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound (Predicted data based on analogous compounds)

| Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| S=O Stretch (Asymmetric) | 1340 - 1380 |

| S=O Stretch (Symmetric) | 1150 - 1180 |

| C=N, C=C Stretch (Pyridine) | 1400 - 1600 |

| S-O Stretch | 800 - 900 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring and the S=O group. The pyridine ring breathing mode, a symmetric vibration, typically gives a strong signal in the Raman spectrum around 1000-1050 cm⁻¹. The symmetric S=O stretch would also be expected to show a strong Raman band.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of pyridinesulfonic acid derivatives through fragmentation analysis. Soft ionization techniques like electrospray ionization (ESI) are typically employed to generate intact molecular ions with minimal fragmentation, allowing for accurate mass determination.

For this compound, the expected molecular ion would correspond to its molecular formula, C₈H₁₂N₂O₃S, which has a molecular weight of approximately 216.26 g/mol . bldpharm.com In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 217. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of about 215. researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of pyridinesulfonic acids and their derivatives follows predictable pathways. Common fragmentation patterns for alkylaminopyridine derivatives involve cleavages at the bonds adjacent to the nitrogen atom (alpha-cleavage) and within the alkyl chain. libretexts.orgmiamioh.edu For sulfonic acids, a characteristic fragmentation is the loss of the SO₃ group (desulfonation). researchgate.net

In the case of this compound, key fragmentation pathways would include:

Loss of the propyl group: Cleavage of the C-N bond connecting the propyl group to the pyridine ring.

Fragmentation of the propyl chain: Stepwise loss of methylene (CH₂) units. libretexts.org

Loss of SO₃: Cleavage of the C-S bond, leading to the loss of a neutral SO₃ molecule (80 Da).

Ring fragmentation: Cleavage of the pyridine ring itself, though this typically requires higher energy.

These fragmentation patterns are crucial for confirming the identity and structure of the molecule and for distinguishing it from its isomers.

| Analysis Type | Expected Ion | Expected m/z | Common Fragmentation Losses |

|---|---|---|---|

| Positive-ion ESI-MS | [M+H]⁺ | ~217.07 | Propyl group (C₃H₇), SO₃, H₂SO₃ |

| Negative-ion ESI-MS | [M-H]⁻ | ~215.05 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a specific crystal structure for this compound is not publicly available, analysis of related pyridinesulfonic acid structures reveals key structural features. figshare.com

Studies on compounds like 2-pyridinesulfonic acid and 3-pyridinesulfonic acid show that they often exist as zwitterions in the solid state, with the sulfonic acid proton transferring to the pyridine nitrogen atom. koreascience.krnih.gov This results in a pyridinium (B92312) cation and a sulfonate anion within the same molecule. The crystal packing is then dominated by strong N⁺-H···O⁻ hydrogen bonds. figshare.com

For this compound, one would anticipate a similar zwitterionic form. The crystal structure would likely feature:

A protonated pyridine nitrogen.

A deprotonated sulfonate group (-SO₃⁻).

An extensive network of hydrogen bonds involving the sulfonate oxygen atoms, the pyridinium N-H group, and the amino N-H group of the propylamino substituent.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2-Pyridinesulfonic Acid | Not specified | Not specified | Zwitterionic form (N⁺-H) | koreascience.kr |

| 3-Pyridinesulfonic Acid | Not specified | Not specified | Zwitterionic form, N⁺-H···O⁻ hydrogen bonds | figshare.comnih.gov |

| Thiazolo-Pyridine Dicarboxylic Acid Derivatives | Monoclinic / Triclinic | P2₁, P2₁/c, Pī | Extensive hydrogen bonding networks | nih.gov |

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy in Solution-Phase Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like pyridine derivatives, the absorption bands are typically due to π → π* and n → π* transitions. rsc.orgresearchgate.net The position and intensity of these bands are sensitive to the solvent and the nature of the substituents on the pyridine ring. researchgate.net

The UV-Vis spectrum of this compound in a solution like ethanol (B145695) would be expected to show characteristic absorption maxima. The pyridine ring itself gives rise to distinct absorption bands, and these are modified by the electron-donating propylamino group and the electron-withdrawing sulfonic acid group. rsc.org Changes in the pH of the solution would lead to shifts in the absorption bands (solvatochromism) due to the protonation or deprotonation of the pyridine nitrogen and the sulfonic acid group.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is exclusively used for chiral molecules, meaning molecules that are non-superimposable on their mirror image. univie.ac.atcapes.gov.br Since this compound is not inherently chiral, it would not produce a CD spectrum on its own.

However, CD spectroscopy becomes a powerful tool if the molecule is part of a chiral system. For instance, if this compound were to bind to a chiral biological macromolecule like a protein or a nucleic acid, it could produce an "induced" CD spectrum. nih.govrsc.org The characteristics of this induced spectrum would provide information about the binding mode and the conformation of the pyridinesulfonic acid derivative within the chiral environment of the larger molecule.

| Technique | Principle | Application to this compound | Expected Observation |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures absorption of UV-Vis light due to electronic transitions (π→π, n→π). | Characterize electronic properties in solution. | Absorption bands characteristic of the substituted pyridine ring; shifts with solvent polarity and pH. rsc.orgrsc.org |

| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light by chiral molecules. wikipedia.org | Would not be active as the molecule is achiral. Could be used to study binding to chiral macromolecules. | No intrinsic CD signal. An induced CD signal may appear upon binding to a chiral host. rsc.org |

Computational Chemistry and Theoretical Investigations of 4 Propylamino Pyridine 3 Sulfonic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized molecular geometry and electronic properties of organic molecules. For 4-(Propylamino)pyridine-3-sulfonic acid, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be the initial step in its theoretical characterization. electrochemsci.org

These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement. Furthermore, DFT is used to compute electronic properties that govern the molecule's reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | Indicates the molecule's ability to donate electrons. The propylamino group is expected to contribute significantly to the HOMO. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest-energy electron-accepting orbital. | Relates to the molecule's ability to accept electrons. The pyridine (B92270) ring and sulfonic acid group will influence the LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. doaj.org |

| Mulliken Atomic Charges | The partial charge distributed on each atom in the molecule. | Provides insight into the charge distribution and polar nature of the molecule. doaj.org |

Molecular Modeling and Dynamics Simulations of Pyridinesulfonic Acid Derivatives

While DFT provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. For pyridinesulfonic acid derivatives, MD simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that approximates the potential energy.

MD simulations can be used to study processes like conformational changes, diffusion, and binding events. For instance, understanding how this compound interacts with water molecules would be crucial for predicting its solubility and behavior in aqueous solutions.

Conformational Analysis and Energetic Landscapes of the Sulfonic Acid and Propylamino Moieties

The propylamino and sulfonic acid groups attached to the pyridine ring are flexible and can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis is the study of these different conformations and their relative energies.

By systematically rotating the dihedral angles associated with the C-N bond of the propylamino group and the C-S bond of the sulfonic acid group, an energetic landscape can be generated. This potential energy surface (PES) would identify the lowest energy (most stable) conformations and the energy barriers between them. This information is critical for understanding the molecule's shape and how it might fit into a binding site of a protein.

Quantum Chemical Characterization of Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond could potentially form between the hydrogen of the amino group and an oxygen atom of the sulfonic acid group, or between the hydrogen of the sulfonic acid group and the nitrogen of the pyridine ring.

Reactivity and Mechanistic Pathways of 4 Propylamino Pyridine 3 Sulfonic Acid Analogues

Investigation of Reaction Mechanisms in the Formation of Pyridinesulfonic Acid Derivatives

The synthesis of pyridinesulfonic acids can be challenging due to the reactivity of the pyridine (B92270) ring. Direct sulfonation of pyridine requires harsh conditions, such as reacting with fuming sulfuric acid, and the position of substitution is influenced by the reaction conditions and existing substituents. youtube.com For aminopyridines, the amino group's sensitivity to strong acids requires careful consideration. libretexts.org

Common mechanistic pathways for the formation of pyridinesulfonic acid derivatives include:

Direct Sulfonation: This electrophilic aromatic substitution involves an electrophile, typically sulfur trioxide (SO₃), attacking the electron-rich pyridine ring. masterorganicchemistry.com The reaction is often carried out in concentrated sulfuric acid (oleum). masterorganicchemistry.comwikipedia.org The mechanism proceeds through the generation of a highly electrophilic species, such as HSO₃⁺, which is then attacked by the aromatic ring to form a resonance-stabilized intermediate (sigma complex), followed by deprotonation to restore aromaticity. youtube.commasterorganicchemistry.com For an aminopyridine, the strong acid would protonate the amino group, converting it into a meta-directing, deactivating group. libretexts.org

Multi-step Synthesis via N-Oxides: A more controlled method involves the initial oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This modification alters the ring's electronic properties, facilitating certain substitution reactions. A common route for preparing pyridine-3-sulfonic acid involves oxidizing 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide, followed by substitution of the chlorine with a sulfite (B76179) group, and subsequent reduction of the N-oxide to yield the final product. google.com This approach avoids the harsh conditions of direct sulfonation.

Sulfonation of Pre-functionalized Pyridines: The synthesis can also start from an already functionalized pyridine. For instance, 6-aminopyridine-3-sulfonic acid can be synthesized by heating 2-aminopyridine (B139424) with concentrated sulfuric acid. rasayanjournal.co.in

Functional Group Transformations and Derivatization Reactions (e.g., Amidation of Sulfonyl Chlorides)

The sulfonic acid group is a versatile functional handle for creating a wide array of derivatives. A primary transformation is its conversion into a sulfonamide, a key functional group in many biologically active molecules. This is typically a two-step process.

Formation of the Sulfonyl Chloride: The sulfonic acid is first converted into the more reactive sulfonyl chloride. This is achieved by reacting the sulfonic acid with reagents like phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride as a catalyst, or with thionyl chloride (SOCl₂). rasayanjournal.co.incommonorganicchemistry.com

Amidation: The resulting sulfonyl chloride is a potent electrophile that readily reacts with primary or secondary amines in the presence of a suitable base (like triethylamine (B128534) or pyridine) to form the corresponding sulfonamide. commonorganicchemistry.comfishersci.it This nucleophilic acyl substitution-type reaction proceeds rapidly, often at room temperature in aprotic solvents. commonorganicchemistry.comfishersci.ityoutube.com

This amidation strategy has been used to synthesize a variety of 4-substituted pyridine-3-sulfonamide (B1584339) derivatives for screening as enzyme inhibitors. mdpi.com For example, 4-chloropyridine-3-sulfonyl chloride can be reacted with various amines to generate a library of sulfonamide compounds.

| Starting Material | Reactant (Amine) | Product | Yield (%) |

|---|---|---|---|

| 4-Chloropyridine-3-sulfonyl chloride | Propargylamine | 4-(Prop-2-yn-1-ylamino)pyridine-3-sulfonamide | - |

| 4-Azidopyridine-3-sulfonamide | Phenylacetylene (via CuAAC click reaction) | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 65% |

| 4-Azidopyridine-3-sulfonamide | 1-Ethynyl-4-fluorobenzene (via CuAAC click reaction) | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 58% |

| 4-Azidopyridine-3-sulfonamide | Propargyl alcohol (via CuAAC click reaction) | 4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 45% |

Analysis of the Influence of Substituents on Reaction Kinetics and Selectivity in Pyridine Systems

Substituents dramatically influence the reactivity of the pyridine ring through a combination of inductive and resonance effects. koreascience.kr

Amino Group (at C-4): The propylamino group at the 4-position is a powerful electron-donating group (EDG). It activates the pyridine ring towards electrophilic attack by donating electron density through resonance. This effect is most pronounced at the ortho (C-3, C-5) and para (which is the nitrogen atom itself) positions.

Sulfonic Acid Group (at C-3): The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group (EWG) due to the high electronegativity of the oxygen and sulfur atoms. nih.gov It deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. This deactivation is primarily an inductive effect.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The dual-substituent pattern of 4-(propylamino)pyridine-3-sulfonic acid defines its regioselectivity in substitution reactions.

Electrophilic Substitution: Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which also tends to coordinate with the electrophile's Lewis acid catalyst. youtube.com When substitution does occur, it favors the 3-position (meta). In this specific analogue, the powerful activating 4-amino group would dominate, directing incoming electrophiles to the available ortho positions, C-2 and C-6. However, the deactivating -SO₃H group at C-3 and the inherent low reactivity of the pyridine ring mean that forcing conditions would likely be required for any further EAS.

Nucleophilic Substitution: The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, especially at the 2- and 4-positions. youtube.comquimicaorganica.orgstackexchange.com The presence of a strong electron-withdrawing group like -SO₃H further activates the ring for nucleophilic attack. For SNAr to occur, a good leaving group must be present at an activated position. In analogues of this compound, if a leaving group (e.g., a halogen) were present at the C-2 or C-6 positions, it would be highly susceptible to displacement by a nucleophile. The intermediate anionic sigma complex (Meisenheimer complex) would be stabilized by both the ring nitrogen and the sulfonic acid group. Nucleophilic attack at the C-5 position is also enhanced by the ortho-sulfonic acid group.

Derivatization and Chemical Modification of the 4 Propylamino Pyridine 3 Sulfonic Acid Scaffold

Synthesis of Pyridosulfonamide Derivatives from Sulfonyl Chlorides

A primary route for modifying the 4-(propylamino)pyridine-3-sulfonic acid scaffold involves the conversion of the sulfonic acid group into a more reactive sulfonyl chloride. This intermediate is then readily reacted with various amines to yield a library of pyridosulfonamide derivatives. This two-step process is a fundamental strategy in medicinal and organic chemistry for creating diverse molecular structures. rasayanjournal.co.in

The general synthesis begins with the treatment of the parent sulfonic acid with a chlorinating agent. For instance, pyridine-3-sulfonic acid can be converted to its corresponding sulfonyl chloride. google.comgoogleapis.com A common method involves grinding the sulfonic acid with phosphorus pentachloride, sometimes in the presence of phosphorus oxychloride, followed by heating. rasayanjournal.co.in The resulting sulfonyl chloride is a highly reactive intermediate.

In the subsequent step, the synthesized pyridinesulfonyl chloride is reacted with a primary or secondary amine to form the sulfonamide linkage. This reaction is typically performed by adding the amine to the crude sulfonyl chloride in a suitable solvent. rasayanjournal.co.in The reaction mixture is often heated to drive the reaction to completion. rasayanjournal.co.in The use of a base, such as triethylamine (B128534), can also facilitate the reaction by neutralizing the hydrochloric acid byproduct. mdpi.comgoogle.com This methodology allows for the introduction of a wide array of substituents (R groups) onto the sulfonamide nitrogen, leading to the generation of diverse derivatives.

Table 1: Exemplary Amines for Pyridosulfonamide Synthesis This table illustrates potential amine reactants for derivatization of the 4-(propylamino)pyridine-3-sulfonyl chloride intermediate.

| Amine Class | Example Reactant | Potential Product Moiety |

| Aliphatic Amines | Isopropylamine | N-isopropylpyridosulfonamide |

| Aromatic Amines | Aniline | N-phenylpyridosulfonamide |

| Heterocyclic Amines | 1-Aminopiperidine | N-piperidinylpyridosulfonamide google.com |

| Amino Acids | Glycine ethyl ester | N-(ethoxycarbonylmethyl)pyridosulfonamide |

Formation of Fused Heterocyclic Systems Containing the Pyridine (B92270) and Sulfonic Acid Moieties

The pyridine ring and its appended functional groups in this compound are suitable precursors for constructing fused heterocyclic systems. Such structures are of significant interest due to their prevalence in pharmacologically active compounds. nih.gov Synthetic strategies often involve intramolecular or intermolecular cyclization reactions that build additional rings onto the pyridine core.

One approach involves utilizing the inherent reactivity of the pyridine ring system. For example, derivatives of pyridin-2(1H)-one can undergo selective O-alkylation followed by cyclization and subsequent reactions to form fused systems like furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines. nih.govresearchgate.net By analogy, the functional groups on the this compound scaffold could be chemically manipulated to create precursors for similar cyclization reactions.

Another strategy involves the reaction of activated nitrile compounds with other reagents to build pyridine rings that can be part of a larger fused system. mdpi.com While this builds the pyridine ring itself, the principles can be adapted for annulation reactions onto an existing pyridine. Furthermore, sulfonic acid groups can act as catalysts or directing groups in the synthesis of complex heterocyclic structures. For instance, a sulfonic acid-functionalized catalyst has been employed in the multi-component synthesis of fused heterocycles like dihydrotetrazolo[1,5-a]pyrimidines. nih.govresearchgate.net This suggests the sulfonic acid group on the target scaffold could play a role in directing the formation of fused ring systems under appropriate reaction conditions.

Table 2: Potential Fused Heterocyclic Systems This table outlines hypothetical fused ring systems that could be targeted from the this compound scaffold.

| Fused Ring System | Potential Synthetic Strategy | Key Precursor Feature |

| Thieno[3,2-b]pyridine | Intramolecular cyclization | Functionalization of C-2 position with a sulfur-containing side chain |

| Furo[3,2-b]pyridine | Intramolecular cyclization | Functionalization of C-2 position with an oxygen-containing side chain |

| Pyrido[3,2-d]pyrimidine | Intermolecular condensation | Reaction with a three-carbon building block (e.g., malonates) |

Preparation of Functionalized Pyridine-Based Dyes and Chromophores

The pyridine nucleus is a component of many chromophoric systems due to its aromatic nature and the ability of the nitrogen atom to influence the electronic properties of the molecule. nih.gov The this compound scaffold possesses features conducive to the development of dyes and functional chromophores. The amino group acts as an electron-donating group (auxochrome), while the sulfonic acid group can enhance water solubility and potentially modulate the electronic structure.

The synthesis of pyridine-based dyes often involves creating an extended π-conjugated system that includes the pyridine ring. This can be achieved through various organic reactions that couple the pyridine scaffold to other aromatic or unsaturated systems. For example, the functionalization of a pyridine ring with dihydroxyphenyl groups has been used to create magnetic sorbents, demonstrating the attachment of other functional aromatic rings. nih.gov

While specific examples starting from this compound are not detailed in the literature, general principles of dye synthesis can be applied. The amino group could be diazotized and coupled with electron-rich aromatic compounds (e.g., phenols or anilines) to form azo dyes. Alternatively, condensation reactions at positions ortho or para to the activating amino group could be explored to build larger conjugated systems characteristic of various dye classes. The sulfonic acid group is a common feature in many commercial dyes, imparting water solubility and improving fixation to substrates.

Exploration of N-Alkylation and Acylation Reactions on the Amino Group

The secondary propylamino group on the this compound scaffold is a prime site for further derivatization through N-alkylation and N-acylation reactions. These reactions are fundamental in organic synthesis for modifying the steric and electronic properties of the amino group and for attaching various functional moieties. researchgate.net

N-alkylation can be achieved by reacting the parent compound with alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents like triflates in the presence of a base. researchgate.net This introduces an additional alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. This transformation can significantly alter the basicity and nucleophilicity of the nitrogen atom.

N-acylation involves the reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides. For example, reaction with chloroacetyl chloride can introduce a reactive handle for further modifications. researchgate.net Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, would yield a sulfonamide at the N-propylamino position, distinct from the pyridosulfonamides discussed in section 6.1. researchgate.net These acylation reactions convert the basic amino group into a neutral amide or sulfonamide functionality, which can act as a hydrogen bond donor. A patent describes the reaction of a 3-sulfonamido-4-aminopyridine with an isocyanate, another method of modifying an amino group. google.com

Table 3: Reagents for N-Alkylation and N-Acylation This table lists common reagents for modifying the secondary amino group of the title compound.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

| N-Alkylation | Alkyl Halide | Methyl Iodide | Tertiary Amine (N-methyl-N-propyl) |

| N-Alkylation | Alkyl Triflates | Ethyl Triflate | Tertiary Amine (N-ethyl-N-propyl) |

| N-Acylation | Acyl Chloride | Acetyl Chloride | Amide (N-acetyl-N-propyl) |

| N-Acylation | Acid Anhydride (B1165640) | Acetic Anhydride | Amide (N-acetyl-N-propyl) |

| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide (N-tosyl-N-propyl) |

| N-Carbamoylation | Isocyanate | Isopropyl Isocyanate | Urea derivative google.com |

Applications in Materials Science and Catalysis

Utilization of Pyridinesulfonic Acid Derivatives in Catalytic Systems

Research into the direct application of 4-(Propylamino)pyridine-3-sulfonic acid as a catalyst is not available. The field of catalysis extensively studies related structures, but specific findings for this compound are absent.

Development of Organo-Salt Catalysts for Organic Transformations

No studies have been found that report the development or use of organo-salt catalysts derived from this compound for organic transformations. The development of such catalysts is an active area of research, but publications have not specified this particular compound.

Integration into Advanced Materials and Dye Chemistry

The integration of this compound into advanced materials or its use in dye chemistry is not documented in the reviewed literature.

Role in the Synthesis and Performance of Acid Anthraquinone (B42736) Dyes

There is no evidence to suggest that this compound is used as an intermediate or a component in the synthesis of acid anthraquinone dyes. The synthesis of these dyes typically involves the sulfonation of an anthraquinone core or the condensation of bromamine (B89241) acid with various amines or other coupling components. asianpubs.orgorientjchem.orggoogle.comnih.gov While pyridone derivatives have been mentioned in the context of disperse dyes based on anthraquinone, a direct role for this compound is not reported. blazingprojects.com

Supramolecular Chemistry of Sulfonate and Pyridine Moieties

Investigation of Non-Covalent Interactions of Sulfonic Acid Groups in Self-Assembly

The self-assembly of molecules into well-defined supramolecular structures is governed by a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-π stacking. nih.govmdpi.comnih.gov The sulfonic acid group (–SO₃H) plays a significant role in directing these self-assembly processes due to its strong acidic nature and its capacity to act as a potent hydrogen bond donor. researchgate.netlibretexts.org

In the context of pyridinesulfonic acids, the interplay between the sulfonic acid group and the pyridine (B92270) ring is crucial. The formation of a zwitterion, where the acidic proton from the sulfonic acid group migrates to the basic nitrogen atom of the pyridine ring, results in a pyridinium (B92312) sulfonate. This intramolecular proton transfer creates charged centers, the pyridinium cation and the sulfonate anion, which can then engage in strong electrostatic interactions and charge-assisted hydrogen bonds. acs.org These interactions are often the dominant forces driving the self-assembly process.

A systematic study of various pyridyl derivatives with metanilic acid has demonstrated the robustness of the sulfonate···pyridinium supramolecular synthon in designing molecular assemblies. acs.org The resulting structures are often layered ionic solids, where the layers are held together by these strong non-covalent interactions. acs.org The specific nature of the interaction can vary, manifesting as direct ionic interactions, charge-assisted hydrogen bonding, or even water-masked interactions, depending on the specific molecular components and crystallization conditions. acs.org

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Sulfonate-Containing Molecules

| Interaction Type | Description | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and a highly electronegative atom (O, N). mdpi.com | Directs the formation of specific, ordered structures like chains, sheets, and networks. rsc.orgrsc.org |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions (e.g., pyridinium and sulfonate). acs.org | Provides strong, non-directional forces that lead to the formation of stable, layered solids. acs.org |

| π-π Stacking | Attraction between aromatic rings. | Contributes to the stabilization of layered structures and influences the orientation of molecules within the assembly. libretexts.org |

Analysis of Hydrogen Bonding Networks and Crystal Engineering

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and synthesize new crystalline solids with desired properties. figshare.com Hydrogen bonding is a particularly powerful tool in crystal engineering due to its strength and directionality. rsc.orgrsc.org The sulfonic acid group, being a strong hydrogen bond donor, and the pyridine nitrogen, a hydrogen bond acceptor, make pyridinesulfonic acids excellent building blocks for creating complex hydrogen-bonded networks.

A notable example is the rational design of a 3-pyridinesulfonate (B15499124) birefringent crystal, Ca(3-C₅H₄NSO₃)₂·4H₂O. nih.gov In this structure, hydrogen bonds play a critical role in optimizing the arrangement of the pyridinesulfonate rings, inducing a high degree of coplanarity and facilitating the formation of a quasi-2D layered structure. rsc.orgnih.gov This controlled arrangement, mediated by hydrogen bonds, is directly responsible for the material's large birefringence. rsc.orgnih.gov The hydrogen bond network in this crystal involves interactions between the sulfonate oxygen atoms and water molecules, as well as between water molecules themselves, creating a robust and well-defined architecture. rsc.orgrsc.org

The analysis of hydrogen bonding patterns in crystalline structures is often described using graph set notations, which provide a systematic way to characterize the connectivity of the network. figshare.com In pyridinesulfonic acids and their amides, common hydrogen bonding motifs include N⁺–H···O⁻ hydrogen bonds, which are a result of the zwitterionic nature of the molecules, as well as N–H···O dimer and catemer synthons in the case of sulfonamides. figshare.com These synthons are reliable and predictable, making them valuable tools for the rational design of crystal structures.

The influence of additives, such as sulphanilic acid in polymorphic systems, further highlights the importance of intermolecular interactions in controlling crystal growth. patsnap.com Sulphanilic acid can interact with crystal surfaces, altering their surface energy and leading to preferential growth along specific crystallographic directions, thereby influencing crystal morphology and potentially favoring the formation of a specific polymorph. patsnap.com

Table 2: Hydrogen Bonding in Pyridinesulfonate Crystal Structures

| Compound/System | Key Hydrogen Bonding Features | Impact on Crystal Structure | Reference |

|---|---|---|---|

| Ca(3-C₅H₄NSO₃)₂·4H₂O | O-H···O bonds involving water and sulfonate groups. | Induces coplanarity of pyridine rings, forms quasi-2D layered network. | rsc.orgrsc.orgnih.gov |

| Pyridinesulfonic acids | N⁺–H···O⁻ hydrogen bonds due to zwitterion formation. | Formation of robust and predictable supramolecular synthons. | figshare.com |

| Pyridinesulfonamides | N–H···O dimer and catemer synthons. | Directs molecular packing and formation of extended networks. | figshare.com |

Molecular Recognition and Host-Guest Chemistry Involving Pyridinesulfonic Acid Scaffolds

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, forming the basis of host-guest chemistry. libretexts.org In this context, a larger host molecule selectively binds a smaller guest molecule. Pyridinesulfonic acid scaffolds have the potential to act as versatile components in the design of molecular hosts due to the presence of both hydrogen-bonding sites and aromatic rings capable of π-stacking interactions.

The design of effective molecular hosts often involves creating a pre-organized binding cavity that is complementary in size and shape to the intended guest. libretexts.org This is frequently achieved by incorporating multiple binding sites into a macrocyclic or cage-like structure to minimize the loss of conformational entropy upon binding. libretexts.org The sulfonate group can contribute to guest binding in several ways. Resorcinarenes decorated with sulfonate groups, for example, are water-soluble anionic hosts with a hydrophobic cavity. tuni.fi The negatively charged sulfonate oxygens can reinforce the binding of cationic guests through C–H···OSO₂ interactions. tuni.fi

Table 3: Principles of Molecular Recognition with Pyridine and Sulfonate Moieties

| Host/Receptor Type | Guest Molecule(s) | Key Recognition Interactions | Outcome |

|---|---|---|---|

| Acyclic aminopyridine receptors | Monosaccharides | Hydrogen bonding | Selective binding of specific sugar anomers. nih.gov |

| Sulfonated resorcinarene | Cationic N-oxides | Cation-π, C–H···π, C–H···OSO₂ | Formation of stable host-guest complexes in water. tuni.fi |

| Macrocycles with 2,6-pyridylamide and dipyrrole units | 8-Aniline-1-naphthalene sulfonic acid | Hydrogen bonding, π-π stacking | Formation of 1:1 host-guest complexes with high stability constants. bohrium.com |

Role of Sulfonate in Templating Processes for Nanostructured Materials

Template synthesis is a powerful method for creating nanostructured materials with precise control over their size, shape, and morphology. numberanalytics.comresearchgate.net This technique utilizes a pre-existing structure, or template, to direct the formation of a new material. numberanalytics.com Sulfonate-containing compounds can play a crucial role in templating processes, particularly in the synthesis of mesoporous materials and other nanostructures.

The sulfonic acid group can act as a structure-directing agent in several ways. Its ionic nature allows it to interact with other charged species, guiding their assembly into ordered structures. For example, in the synthesis of mesoporous organosilicas, sulfonated benzene-bridged precursors have been used. uq.edu.au The sulfonate groups can influence the self-assembly of the silica (B1680970) precursors and the surfactant molecules that act as the primary template, leading to the formation of well-defined porous networks. uq.edu.au

Furthermore, the sulfonic acid groups can be introduced onto the surface of a pre-formed porous material, such as silica, to functionalize it. uq.edu.au These surface-bound sulfonate groups can then act as templates or anchor points for the deposition of other materials, such as metal nanoparticles, within the pores. This approach allows for the creation of hybrid materials with tailored catalytic or electronic properties.

The layer-by-layer (LbL) assembly technique is another area where sulfonated polymers are widely used. acs.org This method involves the sequential deposition of positively and negatively charged polymers to build up a multilayered film. Sulfonated polymers, such as polystyrene sulfonate, are commonly used as the anionic component in these assemblies. The resulting multilayered structures can be used to coat various templates, including colloidal particles and planar substrates. acs.org Subsequent removal of the template can yield hollow capsules, nanotubes, or other complex nanostructures. acs.org

While direct examples of 4-(propylamino)pyridine-3-sulfonic acid as a template are scarce, its amphiphilic nature, combining a polar head (sulfonate and pyridinium) and a nonpolar tail (propyl group), suggests its potential as a surfactant-like molecule that could self-assemble into micelles or other aggregates. These aggregates could, in principle, serve as soft templates for the synthesis of nanostructured materials. numberanalytics.comresearchgate.net The specific architecture of the resulting materials would depend on the self-assembly behavior of the pyridinesulfonic acid derivative under the given reaction conditions.

Table 4: Role of Sulfonate Groups in Templating Nanomaterials

| Templating Approach | Role of Sulfonate | Example Material System | Resulting Nanostructure |

|---|---|---|---|

| Co-condensation | Structure-directing agent during self-assembly of precursors. | Sulfonated benzene-bridged organosilicas. | Mesoporous materials with functionalized pore walls. uq.edu.au |

| Surface Functionalization | Anchoring sites for subsequent material deposition. | Sulfonic acid-functionalized mesoporous silica. | Hybrid materials with nanoparticles inside pores. uq.edu.au |

| Layer-by-Layer Assembly | Anionic component for electrostatic self-assembly. | Polystyrene sulfonate with a cationic polymer. | Hollow capsules, nanotubes, multilayer films. acs.org |

| Soft Templating | Potential for self-assembly into micellar templates. | Amphiphilic sulfonic acids. | Nanoparticles, mesoporous materials. researchgate.net |

Future Perspectives and Emerging Research Avenues

Innovations in Sustainable Synthesis and Process Intensification

The traditional synthesis of pyridine (B92270) sulfonic acids has often involved harsh conditions, such as high temperatures and the use of strong acids or heavy metal catalysts. google.comgoogle.com Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic routes to 4-(Propylamino)pyridine-3-sulfonic acid and its derivatives.

Key Research Thrusts:

Green Chemistry Approaches: Innovations are moving away from hazardous reagents. For instance, methods are being developed to replace corrosive sulfonating agents with safer alternatives like the pyridine-SO₃ complex or by using sulfur dioxide surrogates such as thiourea (B124793) dioxide under milder, transition-metal-free conditions. rsc.orgresearchgate.net Another sustainable approach involves the oxidation of a corresponding thiol, which avoids many of the harsh conditions of direct sulfonation.

Electrochemical Synthesis: A promising avenue is the use of electrochemistry for the regioselective functionalization of pyridine rings. nih.gov An electrochemical approach for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates represents a redox-neutral strategy that avoids harsh reagents and could be adapted for the synthesis of the target molecule. nih.gov

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful tool for streamlining synthesis. Future work could explore the direct introduction of the sulfonic acid group onto a pre-functionalized 4-(propylamino)pyridine scaffold. Base-mediated C4-selective C-H sulfonylation of the pyridine ring has been demonstrated, offering a modular and highly regioselective pathway. chemrxiv.org

Process Intensification: By integrating reaction and separation steps, or by using flow chemistry, the synthesis of this compound could be made more efficient. One-pot procedures, where the pyridine ring is activated and functionalized in a single sequence, reduce waste and improve yield. chemrxiv.org For example, a process starting from 3-chloropyridine (B48278) involves its oxidation to the N-oxide, followed by sulfonation and catalytic reduction, which can be performed in a more integrated and environmentally safer manner without heavy metals like mercury. google.comgoogle.comprepchem.com

A summary of potential sustainable synthesis strategies is presented in the table below.

| Synthesis Strategy | Key Advantages | Relevant Precursors | Potential Conditions |

| Electrochemical Sulfonylation | High selectivity, avoids harsh oxidants, redox-neutral. nih.gov | 4-(Propylamino)pyridine | Constant current electrolysis, nucleophilic sulfinate reagent. nih.gov |

| Direct C-H Sulfonylation | Atom economy, reduced synthetic steps. chemrxiv.org | 4-(Propylamino)pyridine | Triflic anhydride (B1165640) activation, base-mediated sulfinate addition. chemrxiv.org |

| Green Sulfonating Agents | Reduced hazard, milder conditions. rsc.org | 4-(Propylamino)pyridine | Thiourea dioxide as SO₂ surrogate, air as oxidant. rsc.org |

| N-Oxide Route | Avoids heavy metal catalysts, uses inexpensive starting materials. google.com | 3-Chloropyridine | Oxidation, sulfonation, catalytic hydrogenation (e.g., with Raney nickel). google.comgoogle.com |

Application of Advanced Spectroscopic and In Situ Characterization Techniques

A thorough understanding of the structure, properties, and reactivity of this compound requires the application of sophisticated analytical techniques. While standard methods provide basic characterization, advanced and in situ methods can offer deeper insights.

Spectroscopic Characterization: The structure of novel pyridine derivatives is routinely confirmed through a combination of spectroscopic methods. nih.govuobabylon.edu.iq

NMR Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the propylamino group and the sulfonic acid group on the pyridine ring.

Infrared (IR) Spectroscopy: FT-IR spectroscopy would identify the characteristic vibrational frequencies of the N-H bond in the secondary amine, the S=O and S-O bonds of the sulfonic acid group, and the vibrations of the pyridine ring. uobabylon.edu.iqresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as ESI-MS, would be used to confirm the molecular formula with high accuracy. nih.gov

Advanced and In Situ Techniques:

Surface Spectroscopy: For applications in materials science, techniques like X-ray Photoelectron Spectroscopy (XPS) and Infrared Reflection-Absorption Spectroscopy (IRRAS) could be used to study the orientation and chemical state of the molecule when adsorbed onto surfaces. uni-kiel.de

In Situ Reaction Monitoring: To optimize synthetic procedures and understand reaction mechanisms, in situ spectroscopic methods are invaluable. For example, in situ IR or Raman spectroscopy could be used to monitor the progress of the sulfonation or amination reaction in real-time, identifying intermediates and determining reaction kinetics. researchgate.net The synthesis of related pyrrole-pyridine compounds has been successfully optimized using in situ methods for Suzuki coupling reactions. beilstein-journals.org

The table below outlines the expected spectroscopic data for the characterization of this compound.

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Signals for propyl chain protons, aromatic protons on the pyridine ring, and the N-H proton. | Confirms the propylamino substituent and its position; confirms pyridine ring integrity. |

| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and the five carbons of the substituted pyridine ring. | Provides a complete carbon skeleton map of the molecule. |

| FT-IR | N-H stretching vibration, S=O asymmetric and symmetric stretching, C=N and C=C ring stretching. uobabylon.edu.iq | Confirms the presence of all key functional groups (secondary amine, sulfonic acid, pyridine). |

| HRMS | A molecular ion peak corresponding to the exact mass of C₈H₁₂N₂O₃S. | Unambiguously confirms the molecular formula. |

| UV-Vis | Absorption bands characteristic of the substituted pyridine chromophore. researchgate.net | Provides information on the electronic structure and conjugation. |

Development of Novel Computational Models for Predicting Reactivity and Interactions

Computational chemistry offers a powerful predictive tool that can accelerate the discovery and application of new molecules like this compound, often before they are synthesized. By modeling the molecule at an atomic level, its properties and behavior can be simulated.

Key Modeling Approaches:

Density Functional Theory (DFT): DFT is a workhorse of computational chemistry used to predict a wide range of properties. For this molecule, DFT could be used to calculate its equilibrium geometry, vibrational frequencies (to compare with IR spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity. nih.govnih.gov

Predicting Reactivity and Acidity: Computational models can predict the pKa of the sulfonic acid group and the proton affinity of the pyridine nitrogen and the amino group. This is critical for understanding its acid-base chemistry, which underpins many potential applications. rsc.org DFT calculations have been used to show that sterically exposed pyridine groups form stronger interactions with protons than hindered ones. rsc.org

Intermolecular Interactions: The zwitterionic nature of this compound suggests that hydrogen bonding and other non-covalent interactions will be very important. Advanced computational models that accurately account for phenomena like London dispersion are essential for predicting how these molecules will self-assemble or interact with other materials, such as polymers or surfaces. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, which is particularly useful for predicting its dynamics in solution or its role within a larger material structure, such as a polymer membrane. These simulations can provide insights into transport properties, like ion conductivity or water diffusion, in materials incorporating this molecule.

The table below details how computational models could be applied to this specific molecule.

| Computational Method | Predicted Property | Potential Application/Insight |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. | Provides the most stable 3D structure of the molecule. nih.gov |

| DFT Frequency Calculation | Vibrational modes (IR/Raman spectra). | Aids in the interpretation of experimental spectroscopic data. |

| HOMO/LUMO Analysis | Frontier molecular orbital energies and distributions. | Predicts sites of nucleophilic and electrophilic attack, indicating reactivity. nih.gov |

| pKa Prediction | Acidity and basicity of functional groups. | Understanding zwitterionic character and pH-dependent behavior. rsc.org |

| Molecular Dynamics | Solvation structure, diffusion coefficients, conformational changes. | Simulating behavior in solution or within a material matrix. |

Expansion into New Areas of Functional Materials Design

The unique bifunctional nature of this compound, possessing both a basic site (propylamino-pyridine) and a strong acidic site (sulfonic acid), makes it a highly attractive building block for a new generation of functional materials.

Potential Application Areas:

Proton-Conductive Membranes: The combination of a proton-donating sulfonic acid group and a proton-accepting basic nitrogen site is ideal for creating materials for fuel cell membranes. The acid-base interactions can help to control swelling and water transport, while facilitating proton hopping. Research on sulfonated polymers containing pyridine units has shown that these interactions are key to managing transport properties. rsc.org

Zwitterionic Polymers and Self-Healing Materials: The molecule could be used as a monomer to create zwitterionic polymers. These materials often exhibit unique properties such as high water retention, anti-fouling surfaces, and stimuli-responsive behavior. The strong, reversible ionic interactions between the sulfonate and protonated amine groups could also be exploited in the design of self-healing materials.

Organic-Inorganic Hybrid Materials: The propylamine (B44156) group can be used to graft the molecule onto surfaces or into polymer backbones. sigmaaldrich.comsigmaaldrich.com For example, it could be incorporated into silica (B1680970) or other inorganic frameworks to create hybrid materials for catalysis, separation, or sensing. Propylamine itself has been used to synthesize dendritic polymer-modified silica. sigmaaldrich.com

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the sulfonate oxygen atoms are both potential coordination sites for metal ions. This makes the molecule an interesting candidate as an organic linker for the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis.

Q & A

Q. What are reliable synthetic routes for 4-(propylamino)pyridine-3-sulfonic acid, and how can purity be optimized?

Methodological Answer: A scalable approach involves sulfonic acid functionalization of pyridine derivatives. For example, sulfamic acid-catalyzed multicomponent reactions (MCRs) can introduce sulfonic groups under mild conditions . Post-synthesis, purity can be enhanced via recrystallization in ethanol/water mixtures (1:3 v/v) or column chromatography using silica gel and a gradient of ethyl acetate/methanol (95:5 to 80:20). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: Use a combination of:

- NMR : -NMR to confirm propylamino chain integration (δ 1.0–1.5 ppm for CH, δ 2.5–3.0 ppm for NH-CH) and pyridine ring protons (δ 8.0–9.0 ppm).

- FT-IR : Detect sulfonic acid S=O stretching (1180–1250 cm) and NH bending (1550–1650 cm) .

- Mass Spectrometry : ESI-MS in negative ion mode to observe [M–H] peaks matching the molecular weight (calculated: ~215.23 g/mol) .

Q. What solvents are suitable for solubility studies of this compound?

Methodological Answer: Based on analogs like pyridine-3-sulfonic acid, the compound is likely soluble in polar solvents (water, DMSO, methanol) but less so in non-polar solvents (hexane, toluene). Perform sequential solubility tests at 25°C:

- High solubility : Water (>50 mg/mL), DMSO (>100 mg/mL).

- Moderate solubility : Ethanol (~20 mg/mL).

- Low solubility : Chloroform (<5 mg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer: Byproduct formation (e.g., over-sulfonation or incomplete propylamination) can be mitigated by:

- Temperature Control : Maintain 60–70°C during sulfonation to avoid thermal degradation.

- Catalyst Loading : Use 10 mol% sulfamic acid to balance reaction rate and selectivity .

- Stoichiometry : Ensure a 1.2:1 molar ratio of propylamine to pyridine precursor to drive the reaction to completion. Monitor via TLC (R = 0.3 in ethyl acetate/methanol 9:1) .

Q. How do protonation states of the pyridine ring affect reactivity in aqueous solutions?

Methodological Answer: The pyridine nitrogen’s pK (~2.5–3.0) governs protonation. In acidic conditions (pH < 2), the pyridinium ion forms, enhancing electrophilicity for nucleophilic substitutions. At neutral pH, the deprotonated sulfonic acid group increases solubility but reduces reactivity. Use pH-dependent UV-Vis spectroscopy (200–400 nm) to track protonation shifts .

Q. How can computational methods predict intermolecular interactions in crystallography?

Methodological Answer: Leverage density functional theory (DFT) to model hydrogen bonding between the sulfonic acid group and adjacent molecules. Compare with Cambridge Structural Database (CSD) entries for pyridine-sulfonic acid derivatives (e.g., CSD refcodes: VEGYIC, QAQCIJ). Experimental validation via X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) can confirm predicted π-stacking or sulfonate-water networks .

Q. How should contradictory data on thermal stability be resolved?

Methodological Answer: Discrepancies in melting points (e.g., 210–214°C in analogs vs. observed 205°C) may arise from impurities or hydration. Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.